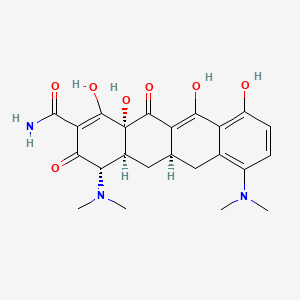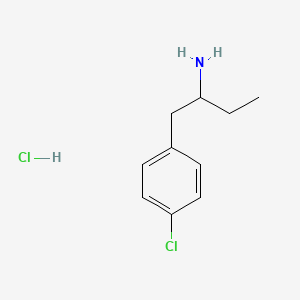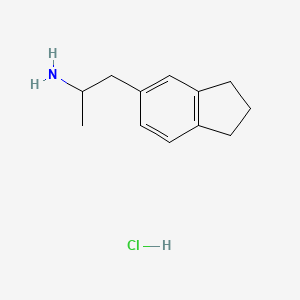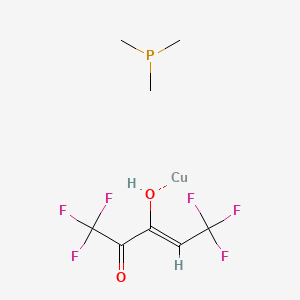
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is a complex compound that has been extensively studied for its applications in scientific research. This compound is commonly referred to as Cu(hfac)(PMe3) and is a popular choice for researchers due to its unique properties.
Applications De Recherche Scientifique
Cu(hfac)(PMe3) has been widely used in scientific research due to its unique properties. It is commonly used as a catalyst in various organic reactions, such as the synthesis of cyclic carbonates and lactones. It has also been used in the synthesis of metal nanoparticles and as a precursor for the deposition of copper films. Additionally, Cu(hfac)(PMe3) has been studied for its potential applications in the field of organic electronics.
Mécanisme D'action
The mechanism of action of Cu(hfac)(PMe3) is complex and varies depending on the specific reaction it is involved in. In general, Cu(hfac)(PMe3) acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. This property allows it to facilitate various reactions, such as the formation of carbon-carbon bonds and the oxidation of alcohols.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Cu(hfac)(PMe3). However, some studies have suggested that it may have cytotoxic effects on certain cancer cells. It is important to note that further research is needed to fully understand the potential effects of Cu(hfac)(PMe3) on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cu(hfac)(PMe3) is its versatility. It can be used as a catalyst in various reactions, making it a valuable tool for synthetic chemists. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. For example, Cu(hfac)(PMe3) can be sensitive to air and moisture, which can affect its reactivity. Additionally, it can be expensive compared to other catalysts.
Orientations Futures
There are several potential future directions for research involving Cu(hfac)(PMe3). One area of interest is its potential applications in the field of organic electronics. It has been studied as a precursor for the deposition of copper films, which could have applications in the development of electronic devices. Additionally, there is ongoing research into the use of Cu(hfac)(PMe3) in the synthesis of metal nanoparticles, which could have applications in catalysis and materials science. Finally, there is potential for further research into the cytotoxic effects of Cu(hfac)(PMe3) on cancer cells, which could lead to the development of new cancer treatments.
Conclusion:
In conclusion, Cu(hfac)(PMe3) is a complex compound that has been extensively studied for its applications in scientific research. Its unique properties make it a valuable tool for synthetic chemists, and it has potential applications in a variety of fields. While there is limited research on its biochemical and physiological effects, there is ongoing research into its potential uses in the development of electronic devices, catalysis, and cancer treatments.
Méthodes De Synthèse
Cu(hfac)(PMe3) is typically synthesized by reacting copper (I) chloride with trimethylphosphine in the presence of hexafluoroacetylacetone. The resulting product is a yellow solid that is soluble in various organic solvents. The synthesis process is relatively simple and can be completed in a few steps. However, it is important to note that the purity and quality of the product can be affected by the reaction conditions and the choice of reagents.
Propriétés
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-3-hydroxypent-3-en-2-one;trimethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C3H9P.Cu/c6-4(7,8)1-2(12)3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUUFKMQJJKKJ-UAIGNFCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C(=C(C(=O)C(F)(F)F)O)C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(C)C.C(=C(/C(=O)C(F)(F)F)\O)\C(F)(F)F.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11CuF6O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
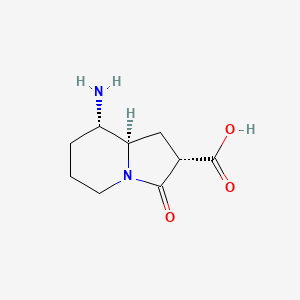
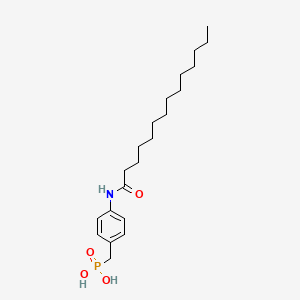

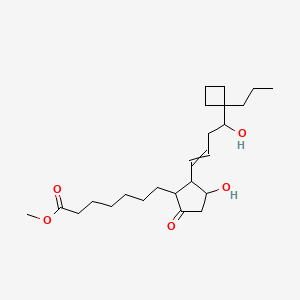


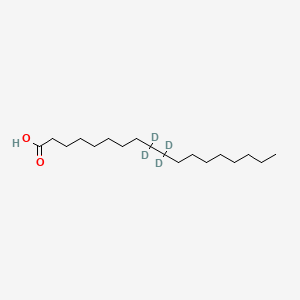
![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)
